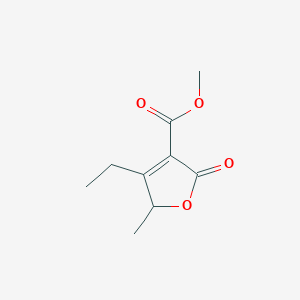
4-Ethyl-3-(methoxycarbonyl)-5-methyl-3,4-didehydro-gamma-butyrolactone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethyl-3-(methoxycarbonyl)-5-methyl-3,4-didehydro-gamma-butyrolactone is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known as EMDBL and has been synthesized using various methods.
Scientific Research Applications
EMDBL has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. It has been found to have anti-inflammatory, anti-tumor, and anti-viral properties. EMDBL has also been studied for its potential use as a drug delivery system, as it can be easily modified to target specific cells or tissues.
Mechanism Of Action
The mechanism of action of EMDBL is not fully understood, but it is thought to involve the inhibition of certain enzymes and proteins. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory prostaglandins. EMDBL has also been found to inhibit the activity of the proteasome, which is a protein complex involved in the degradation of damaged or misfolded proteins.
Biochemical And Physiological Effects
EMDBL has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and to induce apoptosis (programmed cell death) in cancer cells. EMDBL has also been found to have anti-inflammatory effects, as it can inhibit the production of inflammatory cytokines. Additionally, EMDBL has been found to have anti-viral effects, as it can inhibit the replication of certain viruses.
Advantages And Limitations For Lab Experiments
One advantage of EMDBL is that it can be easily synthesized using various methods. Additionally, it has been found to have a variety of potential applications in scientific research. However, one limitation of EMDBL is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental settings.
Future Directions
There are several future directions for the study of EMDBL. One direction is to further investigate its mechanism of action, particularly in relation to its anti-inflammatory and anti-tumor effects. Another direction is to explore its potential as a drug delivery system, particularly in the field of targeted cancer therapy. Additionally, further research could be done to optimize the synthesis method of EMDBL and to explore its potential applications in other areas of scientific research.
Synthesis Methods
EMDBL can be synthesized using various methods, including the Michael addition reaction and the aldol condensation reaction. The Michael addition reaction involves the addition of a nucleophile to an alpha, beta-unsaturated carbonyl compound. The aldol condensation reaction involves the condensation of two carbonyl compounds to form a beta-hydroxy carbonyl compound, which can then be dehydrated to form a double bond. Both of these methods have been used to synthesize EMDBL.
properties
CAS RN |
142438-64-0 |
|---|---|
Product Name |
4-Ethyl-3-(methoxycarbonyl)-5-methyl-3,4-didehydro-gamma-butyrolactone |
Molecular Formula |
C9H12O4 |
Molecular Weight |
184.19 g/mol |
IUPAC Name |
methyl 3-ethyl-2-methyl-5-oxo-2H-furan-4-carboxylate |
InChI |
InChI=1S/C9H12O4/c1-4-6-5(2)13-9(11)7(6)8(10)12-3/h5H,4H2,1-3H3 |
InChI Key |
YXXSFBQZVBIZDU-UHFFFAOYSA-N |
SMILES |
CCC1=C(C(=O)OC1C)C(=O)OC |
Canonical SMILES |
CCC1=C(C(=O)OC1C)C(=O)OC |
synonyms |
4-ETHYL-3-(METHOXYCARBONYL)-5-METHYL-3,4-DIDEHYDRO-GAMMA-BUTYROLACTONE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




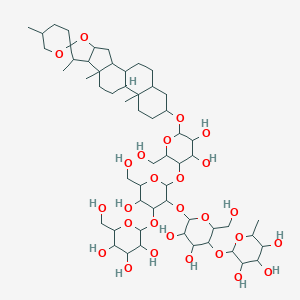
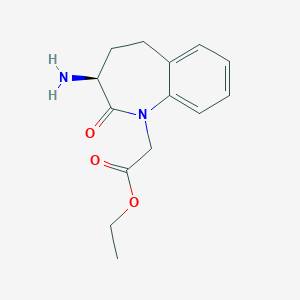
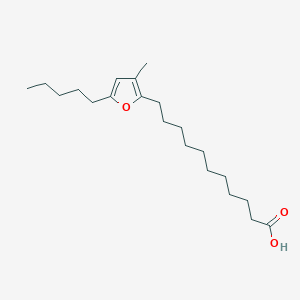
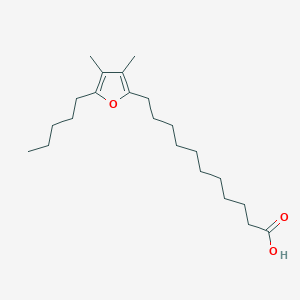
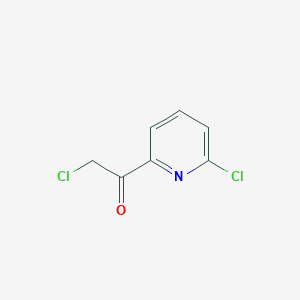
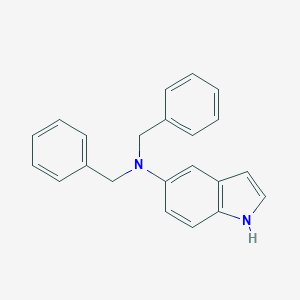
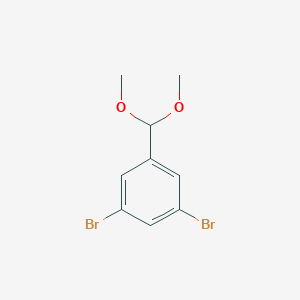
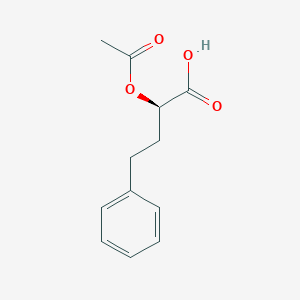
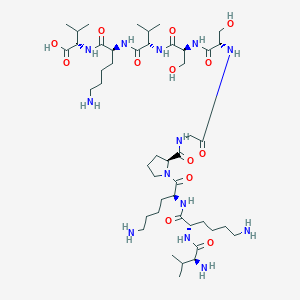
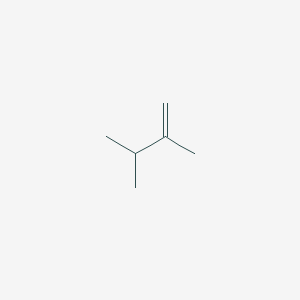
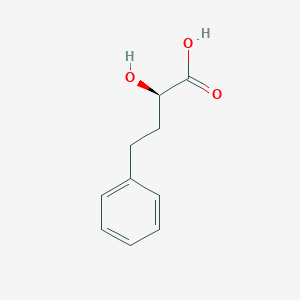
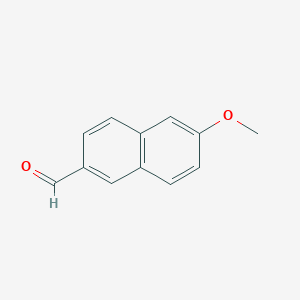
![1-[4-(Benzyloxy)phenyl]piperazine](/img/structure/B117161.png)